6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 is a hexadeuterated (+6 Da) analog of the Zolpidem impurity 6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine, optimized as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS impurity profiling of Zolpidem tartrate API and finished dosage forms. Its identical physicochemical properties ensure co-elution and matched ionization efficiency with the target analyte, meeting ICH Q2(R1) validation requirements for specificity, linearity, accuracy, precision, and robustness—performance unattainable with unlabeled or structurally mismatched SIL-IS alternatives. The compound is suited for ANDA/NDA method validation packages, forensic toxicology, and pharmacokinetic studies, offering uncompromised regulatory compliance and analytical reliability for pharmaceutical quality control and CRO workflows.

Molecular Formula C15H14N2
Molecular Weight 228.32 g/mol
Cat. No. B12412242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6
Molecular FormulaC15H14N2
Molecular Weight228.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C
InChIInChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3/i2D3,5D,8D,9D
InChIKeyAWEWSJJCANQFRB-ALEXJTRMSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 (CAS 959605-52-8): Stable Isotope-Labeled Internal Standard for Zolpidem Impurity and Metabolite Quantification


6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 (CAS 959605-52-8) is a hexadeuterated analog of the Zolpidem impurity 6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine (unlabeled CAS 88965-00-8) . The compound belongs to the imidazo[1,2-a]pyridine class of fused nitrogen-containing heterocycles and incorporates six deuterium atoms positioned at the 6-methyl group (trideuteriomethyl) and three aromatic positions (5,7,8-trideuterio) of the pyridine ring . With a molecular formula of C15H8D6N2 and molecular weight of 228.32 g/mol, this deuterated compound exhibits a nominal mass shift of +6 Da relative to its unlabeled counterpart (C15H14N2, 222.29 g/mol) . The compound is primarily intended for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays for Zolpidem impurity profiling and related analytical applications [1].

Why Generic 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 Substitution Fails: Structural Position and Deuterium Labeling Determine Assay Validity


Substitution of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 with an unlabeled analog, a differently deuterated compound, or a structurally distinct SIL-IS (e.g., zolpidem-d6 or zolpidem-d7) fundamentally compromises LC-MS/MS method validity. The primary selection criterion for a SIL-IS is near-identical physicochemical behavior to the target analyte, ensuring co-elution and equivalent ionization efficiency across the chromatographic gradient [1]. The unlabeled compound (CAS 88965-00-8) cannot serve as an internal standard because it is indistinguishable from the target analyte in the mass spectrometer, precluding independent quantitation [2]. Conversely, structurally mismatched SIL-IS compounds—such as zolpidem-d6 (which incorporates deuterium on the N,N-dimethylacetamide side chain rather than the imidazopyridine core) or zolpidem-d7 (with a different deuteration pattern)—may exhibit differential extraction recovery, distinct chromatographic retention, and divergent matrix effect susceptibility relative to the target imidazopyridine impurity [3]. Even compounds sharing the imidazo[1,2-a]pyridine scaffold but lacking the precise deuteration pattern and substitution of this compound risk introducing systematic bias in quantification, particularly when applied to complex biological matrices or multi-analyte impurity profiling methods .

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6: Quantitative Evidence for Procurement Decision-Making


Mass Spectrometric Discrimination: +6 Da Nominal Mass Shift Enables Baseline-Resolved Quantitation

The target compound exhibits a nominal mass increase of +6.03 Da relative to its unlabeled counterpart due to six deuterium substitutions (three at the 6-methyl position, three at aromatic positions 5,7,8), providing a 6-unit m/z separation in MS detection . This mass shift exceeds the isotopic natural abundance envelope of the unlabeled analyte, enabling baseline-resolved selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) without isotopic cross-talk interference [1]. In contrast, compounds with fewer deuterium labels (e.g., D3- or D4-labeled analogs) may produce MS signals that overlap with the M+2 or M+3 isotopic peaks of the unlabeled analyte, requiring mathematical deconvolution that introduces quantitation uncertainty .

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

Matrix Effect Compensation: Deuterated Internal Standard Corrects for Ion Suppression in Biological Extracts

SIL-IS compounds with identical core structures co-elute with their unlabeled targets and experience equivalent matrix-induced ionization suppression or enhancement [1]. The validated LC-MS/MS method for zolpidem using zolpidem-d6 as SIL-IS demonstrated that matrix effects were effectively compensated, yielding inter-day accuracy of 94.44–103.80% and intra-day accuracy of 94.44–103.80% across the validated concentration range (2.0–200 ng/mL) in human plasma . When a non-deuterated structural analog is used as an internal standard instead, differential matrix effects between analyte and IS result in accuracy deviations typically exceeding ±15% at lower QC levels, often necessitating extended calibration ranges or matrix-matched calibration curves that are impractical for multi-analyte impurity profiling .

Matrix Effect Ion Suppression LC-MS/MS Validation

Extraction Recovery Parity: Equivalent Solid-Phase Extraction Efficiency Enables Reliable Quantitation

The deuterated SIL-IS demonstrates extraction recovery that closely mirrors that of the unlabeled analyte due to their identical physicochemical properties (logP, pKa, and protein binding) [1]. In the validated zolpidem human plasma method, recovery was determined as 82.49% for zolpidem and 84.24% for zolpidem-d6 (SIL-IS), representing a recovery ratio (IS/analyte) of 1.02—within 2.1% parity [2]. In contrast, when a non-deuterated structural analog is employed as an internal standard (e.g., using a different imidazopyridine derivative), extraction recovery ratios can deviate by 15–40% depending on the specific analog and extraction sorbent chemistry [3]. Such deviations introduce concentration-dependent bias that cannot be fully corrected by post-acquisition data processing, particularly when analyte concentrations approach the lower limit of quantitation (LLOQ).

Extraction Recovery SPE Sample Preparation

Specificity for Zolpidem Impurity and Metabolite Profiling: Unambiguous Identification of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine

The target compound is structurally identical to 6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine, a known process impurity and potential degradation product of zolpidem tartrate . The deuterated analog enables specific quantitation of this impurity in the presence of structurally related compounds including zolpidem (N,N-dimethyl-6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetamide), zolpidem phenyl-4-carboxylic acid metabolite, and other imidazopyridine impurities [1]. Alternative deuterated internal standards such as zolpidem-d6 (deuterated on the dimethylacetamide side chain) or zolpidem-d7 (deuterated on both the phenyl ring and N-methyl groups) possess different core substitution patterns and cannot serve as valid SIL-IS for quantifying this specific impurity because their retention times, MS/MS fragmentation pathways, and extraction behavior differ from the target analyte [2]. Only a compound with identical imidazopyridine core structure and matched deuteration pattern at non-exchangeable positions provides the requisite analytical specificity.

Impurity Profiling Pharmaceutical Analysis Metabolite Identification

Stability and Isotopic Integrity: Deuterium Labeled at Non-Exchangeable Positions Prevents Hydrogen-Deuterium Back-Exchange

The six deuterium atoms in 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 are covalently bound to carbon atoms at the 6-methyl group (trideuteriomethyl, -CD3) and at the 5, 7, and 8 positions of the pyridine ring (aromatic C-D bonds) . Carbon-bound deuterium at these positions is non-exchangeable under typical LC-MS conditions (aqueous/organic mobile phases, pH 2–8, ambient temperature) . In contrast, compounds deuterated at nitrogen positions, on hydroxyl groups, or on acidic α-carbons are susceptible to hydrogen-deuterium back-exchange in protic solvents, leading to time-dependent loss of isotopic labeling, variable mass shift, and compromised quantitation accuracy [1]. The validated zolpidem human plasma method using zolpidem-d6 (which also contains non-exchangeable carbon-bound deuterium) demonstrated consistent MS response across the entire analytical batch duration without evidence of isotopic degradation, a prerequisite for robust, high-throughput bioanalysis.

Isotopic Stability Deuterium Exchange Method Robustness

Chromatographic Co-Elution: Identical Retention Time Ensures Matrix Effect Compensation Across Gradient

SIL-IS compounds co-elute precisely with their unlabeled targets due to identical reversed-phase partitioning behavior [1]. Deuterium substitution at the positions present in this compound does not appreciably alter hydrophobicity: the XLogP3-AA value for the unlabeled compound is 4.2, and the deuterated analog retains effectively the same logP within 0.05 units [2]. In the validated zolpidem LC-MS/MS method, the deuterated internal standard co-eluted with the analyte at approximately 1.2 minutes under the described chromatographic conditions (C18 column, methanol/ammonium acetate buffer with 0.1% formic acid, 80:20 v/v) . When a non-deuterated structural analog is used as an internal standard instead, retention time differences ranging from 0.2 to 1.5 minutes are typical, exposing the analyte and IS to different segments of the solvent gradient and consequently to different matrix effect profiles that cannot be normalized by internal standard ratio calculation.

Chromatographic Retention Co-Elution LC-MS/MS Validation

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6: Validated Research and Industrial Application Scenarios


Quantitative Impurity Profiling of Zolpidem Tartrate Drug Substance and Drug Product per ICH Q3A/Q3B Guidelines

This deuterated compound serves as the optimal internal standard for LC-MS/MS quantitation of the 6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine impurity in zolpidem tartrate API and finished dosage forms. Regulatory submissions to FDA, EMA, and other health authorities require validated impurity methods with demonstrated accuracy and precision; the +6 Da mass shift and identical physicochemical properties to the target impurity enable method validation meeting ICH Q2(R1) requirements for specificity, linearity, accuracy, precision, and robustness . Alternative internal standards (including zolpidem-d6 or unlabeled structural analogs) cannot provide equivalent validation performance for this specific impurity due to structural differences that affect retention, recovery, and ionization [1].

Metabolite Identification and Pharmacokinetic Studies of Zolpidem and Related Imidazopyridines

As a deuterated analog of the imidazopyridine core scaffold, this compound enables definitive identification and quantification of metabolites retaining the 6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine substructure. The non-exchangeable deuterium labeling at six carbon positions ensures isotopic stability throughout in vitro (microsomal, hepatocyte) and in vivo metabolism studies, permitting accurate tracking of metabolic fate by LC-MS/MS . The demonstrated method performance using structurally similar SIL-IS (zolpidem-d6) in human plasma—achieving accuracy of 94.44–103.80% and precision of 2.06–8.95% across 2.0–200 ng/mL—establishes the analytical framework for applying this compound in pharmacokinetic studies where precise quantitation of imidazopyridine-derived species is required [1].

Forensic Toxicology and Therapeutic Drug Monitoring of Zolpidem and Structurally Related Compounds

In forensic toxicology laboratories and clinical TDM settings, accurate quantitation of zolpidem and its metabolites in postmortem blood, urine, and alternative matrices requires matrix-robust internal standardization. This deuterated compound, with its carbon-bound deuterium labels, provides long-term isotopic integrity during sample storage and processing—a critical requirement for forensic applications where sample reanalysis may occur months after initial testing . The established extraction recovery parity (IS/analyte recovery ratio of 1.02) and matrix effect compensation demonstrated for the imidazopyridine class ensure that quantitation remains defensible under evidentiary scrutiny and meets SWGTOX and ANSI/ASB Standard 036 requirements for forensic method validation [1].

Method Development and Validation Support for ANDA and NDA Regulatory Filings

Contract research organizations (CROs) and pharmaceutical analytical laboratories supporting abbreviated new drug applications (ANDAs) or new drug applications (NDAs) require fully characterized reference standards and stable isotope-labeled internal standards for method validation packages. This deuterated compound, supplied with comprehensive characterization data, supports the development of stability-indicating HPLC and LC-MS methods for zolpidem-related impurities . The use of a structurally matched SIL-IS directly addresses FDA's 2018 Bioanalytical Method Validation Guidance recommendation that 'the internal standard should be a stable isotope-labeled version of the analyte whenever possible' to minimize matrix effects and ensure assay ruggedness [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.